Humulone - 26472-41-3

Humulone

Catalog Number: EVT-289497
CAS Number: 26472-41-3
Molecular Formula: C21H30O5
Molecular Weight: 362.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Humulone is a naturally occurring organic compound found in the resin of the hop plant (Humulus lupulus L.). [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] It belongs to the class of compounds known as α-acids, which are primarily responsible for the bitter flavor of beer. [, , , , , , , , , , , , , , , , , , ] Humulone comprises 35–70% of the α-acids in hops. [] During the brewing process, humulone undergoes thermal isomerization to form isohumulones, which are more soluble and contribute significantly to the bitterness and stability of beer. [, , , , , , , ] Humulone and its derivatives have attracted significant scientific interest due to their diverse biological activities, including antibacterial, antioxidant, anti-inflammatory, and potential chemopreventive properties. [, , , , , , , , , ]

Cohumulone

Compound Description: Cohumulone is a naturally occurring α-acid found in hops (Humulus lupulus L.). It is structurally similar to humulone, differing only in the side chain at the 3' position of the phloroglucinol ring. Cohumulone contributes to the bitter flavor of beer, particularly in Pilsner beers where hop content is high []. Like humulone, cohumulone undergoes isomerization during the brewing process, forming cis- and trans-isocohumulone [, , , ].

Relevance: Cohumulone is a structural analog of humulone found naturally in hops. Both compounds contribute to the bitter taste of beer and are precursors to the more stable iso-α-acids, which are also bitter compounds. ( [], [], [], [], [])

Adhumulone

Compound Description: Adhumulone, another α-acid present in hops, shares the core structure of humulone with a different side chain at the 3' position [, ]. Adhumulone, alongside humulone and cohumulone, contributes to the bitter taste of beer and undergoes isomerization during brewing, yielding cis- and trans-isoadhumulone [, , , , ].

Relevance: Isohumulone is a crucial derivative of humulone, formed via isomerization during beer brewing. It plays a significant role in beer's bitterness and exhibits various biological activities. Notably, the absolute configuration of isohumulones was a subject of research, revealing that the previously established configuration contradicted findings from X-ray crystallography [].

Tetrahydroisohumulone

Compound Description: Tetrahydroisohumulone, a derivative of isohumulone, is formed by catalytic hydrogenation of the double bond in the isohexenoyl side chain [, ]. This compound exists in both cis and trans configurations, with differences in their specific rotations [, ]. While its bitterness is not explicitly discussed, research indicates that specific configurations of tetrahydroisohumulones can contribute to different grades of bitterness in beer [].

Relevance: Tetrahydroisohumulone is a derivative of isohumulone, which in turn is derived from humulone. It is formed by hydrogenation and serves as a key compound in studying the absolute configuration of isohumulones. Its different stereoisomers contribute to the diverse bitter profiles found in beer [].

Relevance: Humulinone is a degradation product of humulone that plays a significant role in the bitterness of dry-hopped beers. Unlike hulupones, which are readily synthesized from lupulones during boiling, humulinones are not derived from humulones in the wort but are extracted directly from the hops added during dry hopping [].

Relevance: Lupulone, a β-acid, is often studied alongside humulone, an α-acid, in hop research. While structurally distinct and not directly contributing to beer's bitterness, lupulone can degrade into compounds that influence the final flavor profile of beer [, , , ].

Hulupone

Compound Description: Hulupone is formed from the oxidation of lupulone [, ]. Unlike humulinones, which are not formed during the boiling of wort, hulupones are readily synthesized from lupulones in the boiling wort []. Research indicates that hulupones are present in lower concentrations compared to humulones in various Belgian beer styles [].

Relevance: Hulupone is a product of lupulone oxidation and is studied in conjunction with humulone research. While hulupones are readily formed from lupulones during boiling, humulinones are not derived from humulones in the same manner, highlighting a key difference in their formation pathways [, ].

Deoxyhumulone

Compound Description: Deoxyhumulones are a group of compounds that can be used as model compounds to study the oxidation of humulone [, ]. Researchers synthesize deoxyhumulone analogues to understand the oxidation process of humulone and its derivatives [].

Relevance: Deoxyhumulones are important synthetic analogues used to investigate the oxidation pathways of humulone, providing valuable insights into the formation of different oxidation products [, ].

Desdimethyl-octahydro-isocohumulone

Compound Description: Desdimethyl-octahydro-isocohumulone is a fully reduced isomer of humulone identified as a potent antioxidant in German beers []. It exhibits a strong ability to scavenge free radicals via the hydrogen atom transfer (HAT) mechanism []. Theoretical calculations suggest that the enolic -OH group in this compound plays a crucial role in its antioxidant activity [].

Relevance: This compound highlights the antioxidant potential of reduced humulone derivatives, a property also attributed to humulone and its other modified forms found in beer [].

Isoxanthohumol

Compound Description: Isoxanthohumol is a prenylated chalcone found in hops and beer, known for its diverse biological activities [, ]. Similar to humulone, isoxanthohumol has shown potential for its anti-obesity, anti-inflammatory, and even anticancer properties []. Mechanistically, isoxanthohumol acts as a potent antioxidant, primarily through the single electron transfer followed by proton transfer (SET-PT) mechanism, as evidenced by theoretical calculations [].

Relevance: Isoxanthohumol shares a similar research interest with humulone due to its presence in hops and beer and its wide array of biological activities, including antioxidant, anti-inflammatory, and potential anticancer properties [, ].

Overview

Humulone is a significant bitter acid derived from the hop plant Humulus lupulus, primarily synthesized in the lupulin glands of the plant. It plays a crucial role in imparting bitterness to beer, contributing to its flavor profile and stability. Humulone, along with its derivatives, is essential in brewing, where it undergoes transformations during the boiling process to yield iso-alpha acids, which are responsible for the characteristic bitterness of beer.

Source

Humulone is extracted from hops, specifically from the lupulin glands found in the cones of the hop plant. These glands contain high concentrations of alpha acids, including humulone, which are synthesized through complex biosynthetic pathways involving branched-chain amino acids and prenyl diphosphates derived from the methyl-D-erythritol 4-phosphate pathway .

Classification

Humulone is classified as a prenylated polyketide and is categorized under alpha acids. It exists in several tautomeric forms and can be further transformed into iso-alpha acids during beer production .

Synthesis Analysis

Methods

The synthesis of humulone involves several biochemical pathways within the hop plant. The primary pathway begins with branched-chain amino acids (valine, leucine, and isoleucine), which are converted into acyl-CoA intermediates. These intermediates then participate in polyketide synthesis through the action of type III polyketide synthases .

Technical Details:

  1. Biosynthetic Pathway:
    • Branched-chain amino acids are metabolized to form acyl-CoA precursors.
    • The enzyme valerophenone synthase catalyzes the condensation of these precursors with malonyl-CoA to form phlorisovalerophenone.
    • Subsequent prenylation reactions lead to the formation of humulone.
  2. Isolation Techniques:
    • Humulone can be isolated using solvent extraction methods such as diethyl ether extraction followed by purification techniques like rotary evaporation .
Molecular Structure Analysis

Structure

Humulone has a complex molecular structure characterized by a prenyl side chain and multiple functional groups, including hydroxyl and carbonyl groups. Its chemical formula is C_15H_22O_5, and it features a bicyclic structure that contributes to its reactivity and biological activity.

Data

  • Molecular Weight: 270.34 g/mol
  • Melting Point: Approximately 160 °C
  • pKa: The pKa values for humulone range between 4 and 5, indicating its acidic nature .
Chemical Reactions Analysis

Reactions

Humulone undergoes various chemical transformations during brewing:

  • Isomerization: When boiled during brewing, humulone converts to iso-alpha acids (e.g., isohumulone), which are more soluble and contribute significantly to beer's bitterness.
  • Degradation: Under acidic conditions or prolonged heating, humulone can degrade into other compounds that may affect flavor profiles.

Technical Details:

  • The thermal isomerization of humulone leads to a mixture of cis and trans isomers of isohumulone .
  • Reaction conditions such as temperature and pH can significantly influence these transformations.
Mechanism of Action

Process

Humulone's mechanism of action primarily relates to its role in flavor chemistry:

  • Upon heating during brewing, humulone converts into iso-alpha acids through a process that involves protonation followed by rearrangement.
  • Iso-alpha acids exhibit enhanced bitterness and stability compared to their parent compound.

Data

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Humulone typically appears as a yellowish crystalline solid.
  • Solubility: It is poorly soluble in water but soluble in organic solvents like methanol and diethyl ether.

Chemical Properties

  • Stability: Humulone is stable under neutral conditions but can degrade under extreme pH or temperature conditions.
  • Reactivity: It can participate in various reactions typical for phenolic compounds, including oxidation and complexation with metal ions .
Applications

Scientific Uses

Humulone has several applications beyond brewing:

  • Pharmaceutical Research: Its antibacterial properties have led to investigations into its potential as a bactericide due to its ability to chelate metal ions .
  • Flavoring Agent: Used in food science for developing new flavor profiles in various products.
  • Nutraceuticals: Research into its health benefits suggests potential applications in dietary supplements due to its antioxidant properties.

Properties

CAS Number

26472-41-3

Product Name

Humulone

IUPAC Name

(6R)-3,5,6-trihydroxy-2-(3-methylbutanoyl)-4,6-bis(3-methylbut-2-enyl)cyclohexa-2,4-dien-1-one

Molecular Formula

C21H30O5

Molecular Weight

362.5 g/mol

InChI

InChI=1S/C21H30O5/c1-12(2)7-8-15-18(23)17(16(22)11-14(5)6)20(25)21(26,19(15)24)10-9-13(3)4/h7,9,14,23-24,26H,8,10-11H2,1-6H3/t21-/m1/s1

InChI Key

VMSLCPKYRPDHLN-OAQYLSRUSA-N

SMILES

CC(C)CC(=O)C1=C(C(=C(C(C1=O)(CC=C(C)C)O)O)CC=C(C)C)O

Synonyms

3,5,6-trihydroxy-4-isovaleryl-2,6-bis(3-methyl-2-butenyl)-2,4-cyclohexadiene-1-one
alpha bitter acid
humulon
humulone

Canonical SMILES

CC(C)CC(=O)C1=C(C(=C(C(C1=O)(CC=C(C)C)O)O)CC=C(C)C)O

Isomeric SMILES

CC(C)CC(=O)C1=C(C(=C([C@@](C1=O)(CC=C(C)C)O)O)CC=C(C)C)O

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